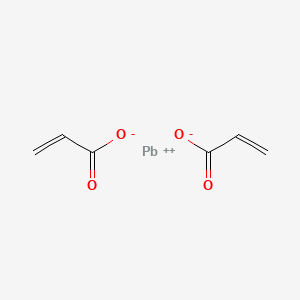
Acrilato de plomo
Descripción general
Descripción
Lead acrylate, also known as lead(II) acrylate, is an organometallic compound with the chemical formula C₆H₆O₄Pb. It is a salt formed from the reaction of lead(II) oxide or lead(II) carbonate with acrylic acid. This compound is known for its unique properties, including its solubility in water and its ability to form polymers. Lead acrylate is used in various industrial and scientific applications due to its reactivity and stability.
Aplicaciones Científicas De Investigación
Lead acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of lead-based polymers and copolymers.
Biology: Employed in the development of lead-selective electrodes for detecting lead ions in environmental samples.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials with specific properties.
Mecanismo De Acción
Target of Action
Lead acrylate, also known as LEAD(II) ACRYLATE, is a compound that primarily targets vital biomolecules like proteins, lipids, and nucleic acids (DNA). It also affects major organs such as the liver, the nervous system, the cardiovascular system, the kidneys, and the reproductive organs . Lead acrylate has been shown to affect the secretion of certain chemokines and cytokines in peripheral blood mononuclear cells .
Mode of Action
Lead acrylate interacts with its targets by binding to the sulfhydryl group (-SH) of glutathione, which leads to an increase in oxidative stress . This interaction results in changes in the body’s prooxidants and antioxidants system . The compound also affects the production of oxidative stress by free radicals .
Biochemical Pathways
Lead acrylate affects several biochemical pathways. In the acrylate pathway, it involves the conversion of lactate to lactoyl-CoA, acryloyl-CoA, propionyl-CoA, and propionate . It also impacts the succinate pathway used during fermentation . The compound’s interaction with these pathways can lead to downstream effects such as changes in cellular metabolism and energy production.
Pharmacokinetics
The pharmacokinetics of lead acrylate involves its absorption, distribution, metabolism, and excretion (ADME). Lead is known to be absorbed into the body and distributed to various tissues, including the blood, bone, and soft tissues . It is metabolized in the body and can accumulate in tissues due to its slow elimination rate . The compound’s ADME properties can impact its bioavailability and the extent of its effects on the body.
Result of Action
The action of lead acrylate at the molecular and cellular level results in a range of effects. It can cause changes in gene and protein expression, affecting major cellular functions . The compound can also lead to the production of oxidative stress, which can damage cells and tissues . In addition, lead acrylate can affect the electrical properties and electromechanical responses of acrylic materials .
Action Environment
The action, efficacy, and stability of lead acrylate can be influenced by various environmental factors. For instance, the presence of other substances, such as calcium, can affect the compound’s action . Additionally, factors such as temperature can influence the compound’s stability and the level of metal release from acrylate dentures .
Análisis Bioquímico
Biochemical Properties
These polymers are extensively used and have a broad range of applications . The enzymes and metabolic pathways that microorganisms display to attack the chemical structure of AP have been identified
Cellular Effects
Lead, a component of Lead Acrylate, is known to have significant effects on various types of cells and cellular processes. It disrupts the movement and storage of calcium inside cells, increasing cell stress, which can lead to the death of neurons and other brain cells . Lead also hijacks calcium’s roles in the brain, including communication between neurons . The specific cellular effects of Lead Acrylate remain to be fully elucidated.
Molecular Mechanism
It is known that acrylates can undergo radical polymerization, a process that involves a series of reactions including initiation, propagation, and termination . This process can be influenced by various factors such as temperature and the presence of other substances
Temporal Effects in Laboratory Settings
Lead, a component of Lead Acrylate, has been shown to have long-term effects on health, including increased risk of hypertension, ischemic heart disease, and renal disease
Dosage Effects in Animal Models
The effects of Lead Acrylate dosage in animal models have not been extensively studied. Studies on lead exposure in animals have shown that it can cause neurologic disturbances, gastrointestinal upset, hematologic abnormalities, immunosuppression, infertility, and renal disease . The effects vary with different dosages and exposure durations .
Metabolic Pathways
The specific metabolic pathways that Lead Acrylate is involved in are not well-known. It is known that acrylates can be involved in various metabolic pathways. For instance, microorganisms display enzymes and metabolic pathways to attack the chemical structure of Acrylic Polymers .
Transport and Distribution
It is known that acrylates can be transported and distributed within cells and tissues
Subcellular Localization
Studies on lead have shown that it can accumulate mainly in the nucleus of cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead acrylate can be synthesized through the reaction of lead(II) oxide or lead(II) carbonate with acrylic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of lead(II) oxide or lead(II) carbonate in water.
- Addition of acrylic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and drying of the resulting lead acrylate crystals.
Industrial Production Methods: In industrial settings, lead acrylate is produced using continuous flow processes to ensure high yield and purity. The reaction is carried out in a tubular reactor, where lead(II) oxide or lead(II) carbonate is continuously fed into the reactor along with acrylic acid. The reaction mixture is then processed using ultrasonication-assisted flow strategies to minimize side products and ensure efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions: Lead acrylate undergoes various chemical reactions, including:
Polymerization: Lead acrylate can polymerize to form polyacrylate chains, which are used in various applications such as coatings and adhesives.
Substitution Reactions: Lead acrylate can undergo substitution reactions with other acrylates or methacrylates to form copolymers with enhanced properties.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light in the presence of a photoinitiator.
Substitution Reactions: Typically carried out in the presence of a catalyst such as triethylamine.
Major Products Formed:
Polyacrylate Polymers: Used in coatings, adhesives, and biomedical applications.
Copolymers: Formed by reacting lead acrylate with other acrylates or methacrylates, resulting in materials with tailored properties.
Comparación Con Compuestos Similares
Lead acrylate can be compared with other similar compounds such as:
Methacrylates: Similar to acrylates but with a methyl group attached to the vinyl group, resulting in different polymerization properties.
Polyacrylates: Polymers formed from acrylate monomers, known for their flexibility and toughness.
Polyurethanes: Polymers formed from the reaction of diisocyanates with polyols, used in a wide range of applications including foams and coatings.
Uniqueness of Lead Acrylate: Lead acrylate is unique due to its ability to form stable polymers with specific properties, making it valuable in various industrial and scientific applications. Its solubility in water and reactivity with other acrylates and methacrylates further enhance its versatility.
Propiedades
IUPAC Name |
lead(2+);prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4O2.Pb/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLBENVVENBYIW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801047887 | |
| Record name | 2-Propenoic acid, lead(2+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801047887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Lead(II) acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21102 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14466-01-4, 867-47-0 | |
| Record name | Lead acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014466014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, lead(2+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801047887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lead(2+) acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


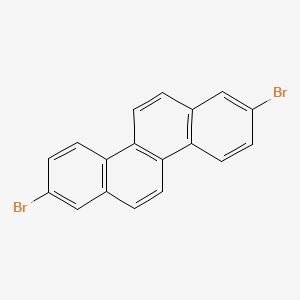
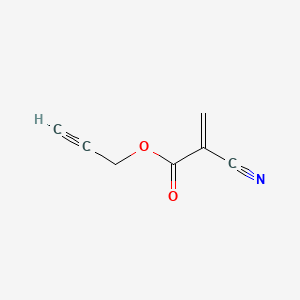
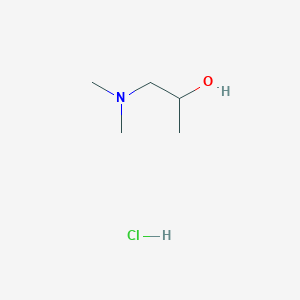
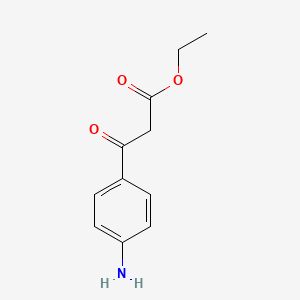
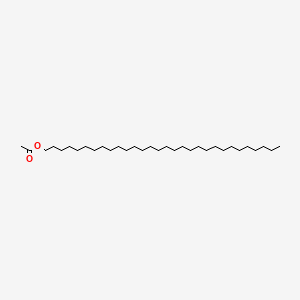
![3-Phenyl-3,9-diazaspiro[5.5]undecane](/img/structure/B1608529.png)
![8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1608531.png)
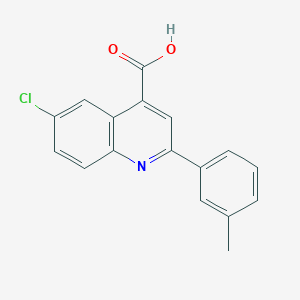
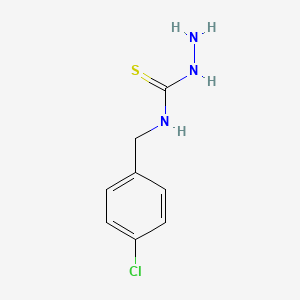
![4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B1608537.png)
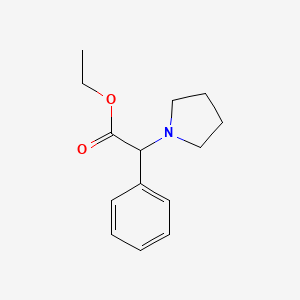

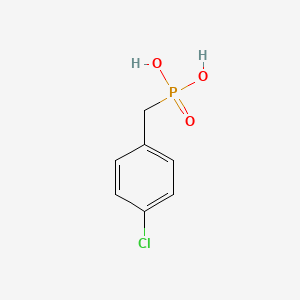
![2-[(2,6-Dichlorophenoxy)methyl]oxirane](/img/structure/B1608544.png)
